molecular formula C15H17N3O2 B6647467 N-(2-methylquinolin-8-yl)morpholine-4-carboxamide

N-(2-methylquinolin-8-yl)morpholine-4-carboxamide

Cat. No. B6647467
M. Wt: 271.31 g/mol
InChI Key: DNFUPOCAVSKWDD-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)morpholine-4-carboxamide, also known as QM4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QM4 is a morpholine-based compound that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)morpholine-4-carboxamide is not fully understood, but it has been found to inhibit the activity of various enzymes, including topoisomerases and histone deacetylases. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has been found to have significant biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has certain limitations, including its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on N-(2-methylquinolin-8-yl)morpholine-4-carboxamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy in animal models. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide can also be used as a lead compound for the development of new anti-cancer drugs and other therapeutic agents.
Conclusion:
In conclusion, N-(2-methylquinolin-8-yl)morpholine-4-carboxamide is a morpholine-based compound that has significant potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-methylquinolin-8-yl)morpholine-4-carboxamide and its potential applications in the field of medicine.

Synthesis Methods

N-(2-methylquinolin-8-yl)morpholine-4-carboxamide can be synthesized through various methods, including the condensation of 2-methyl-8-quinolinol and morpholine-4-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 2-methyl-8-quinolinol with morpholine-4-carboxylic acid in the presence of thionyl chloride, followed by the addition of acetic anhydride. Both methods have been found to yield N-(2-methylquinolin-8-yl)morpholine-4-carboxamide in good yields and purity.

Scientific Research Applications

N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-(2-methylquinolin-8-yl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-5-6-12-3-2-4-13(14(12)16-11)17-15(19)18-7-9-20-10-8-18/h2-6H,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFUPOCAVSKWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)N3CCOCC3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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